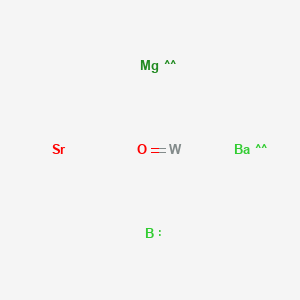![molecular formula C10H14O4S2 B12562005 dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate CAS No. 172223-15-3](/img/structure/B12562005.png)
dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1R,2R)-4,8-dithiaspiro[25]octane-1,2-dicarboxylate is a unique organic compound characterized by its spirocyclic structure containing sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate typically involves the reaction of cyclopropane derivatives with sulfur-containing reagents. One common method includes the use of diethyl malonate and 1,2-dibromoethane in the presence of a base such as sodium hydroxide . The reaction mixture is stirred and cooled, followed by acidification and extraction to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one or more functional groups on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Aplicaciones Científicas De Investigación
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The sulfur atoms in the compound can form disulfide bonds, which play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Uniqueness
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate is unique due to the presence of sulfur atoms in its spirocyclic structure, which imparts distinct chemical and biological properties. This differentiates it from other spirocyclic compounds that may contain oxygen or nitrogen atoms instead of sulfur.
Propiedades
Número CAS |
172223-15-3 |
|---|---|
Fórmula molecular |
C10H14O4S2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O4S2/c1-13-8(11)6-7(9(12)14-2)10(6)15-4-3-5-16-10/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
WEYXGKGBWBMISB-RNFRBKRXSA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@@H](C12SCCCS2)C(=O)OC |
SMILES canónico |
COC(=O)C1C(C12SCCCS2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


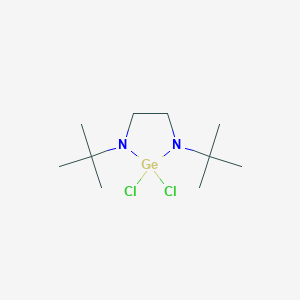
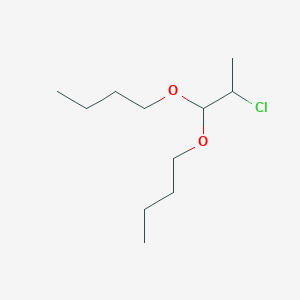
![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)

![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)
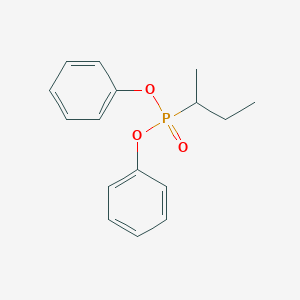
![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
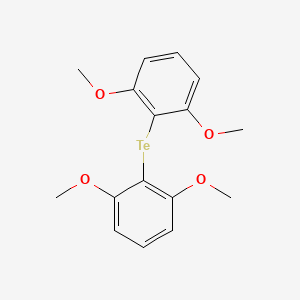
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)

